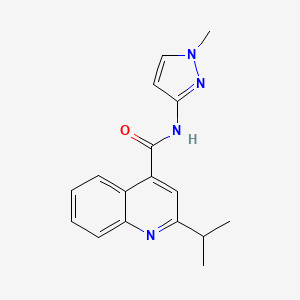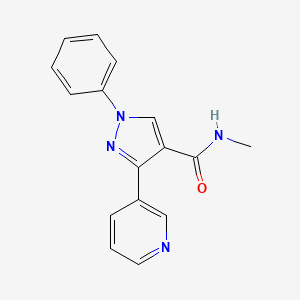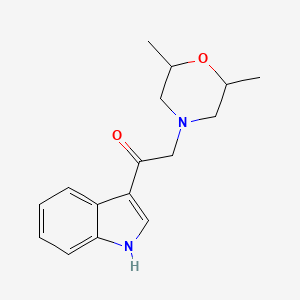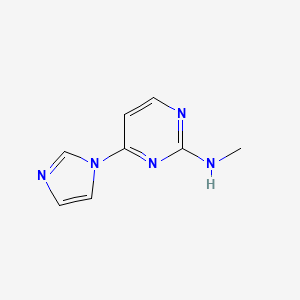
4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide, also known as AMBC, is a synthetic compound that has gained attention in scientific research due to its potential applications in the fields of medicine and material science. AMBC is a benzoxazine derivative that exhibits unique properties, such as high thermal stability, good solubility, and excellent mechanical properties.
科学研究应用
4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been extensively studied for its potential applications in various fields of science. In the field of medicine, this compound has shown promising results as an antibacterial agent, with activity against both gram-positive and gram-negative bacteria. This compound has also been studied for its potential use as an anticancer agent, with results showing inhibition of cancer cell growth and induction of apoptosis. In the field of material science, this compound has been investigated for its use as a monomer in the synthesis of polymer composites, which exhibit improved mechanical properties and thermal stability.
作用机制
The mechanism of action of 4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide as an antibacterial agent is not fully understood. However, it is believed to act by disrupting the bacterial cell membrane, leading to cell death. As an anticancer agent, this compound has been shown to induce apoptosis through the activation of caspase-3, a key enzyme involved in programmed cell death. The exact mechanism of action of this compound in the synthesis of polymer composites is also not fully understood, but it is believed to involve the formation of crosslinks between polymer chains, leading to improved mechanical properties.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and minimal side effects in animal studies. However, further studies are needed to fully understand the biochemical and physiological effects of this compound in humans.
实验室实验的优点和局限性
One of the main advantages of using 4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide in lab experiments is its high thermal stability, which makes it suitable for use in high-temperature applications. This compound also exhibits good solubility in a variety of solvents, making it easy to handle and process. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other compounds.
未来方向
There are several future directions for research on 4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide. One area of interest is the development of new antibacterial agents based on the structure of this compound. Another area of research is the synthesis of new polymer composites using this compound as a monomer, with the aim of improving their mechanical properties and thermal stability. Additionally, further studies are needed to fully understand the mechanism of action of this compound as an anticancer agent and to explore its potential use in cancer therapy.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research for its potential applications in medicine and material science. The synthesis method is simple, efficient, and scalable, making it suitable for large-scale production. This compound exhibits unique properties, such as high thermal stability, good solubility, and excellent mechanical properties, which make it a promising candidate for use in various fields of science. Further research is needed to fully understand the biochemical and physiological effects of this compound and to explore its potential use in various applications.
合成方法
4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide can be synthesized through a one-pot reaction of 4-acetylbiphenyl, N-methylurea, and paraformaldehyde in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including imine formation, cyclization, and dehydration, to yield this compound as a white crystalline powder. The synthesis method is simple, efficient, and scalable, making it suitable for large-scale production.
属性
IUPAC Name |
4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-8(15)14-7-11(12(16)13-2)17-10-6-4-3-5-9(10)14/h3-6,11H,7H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJAKTRVARSELT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(OC2=CC=CC=C21)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Chlorophenyl)methyl]-1-methyl-3-pyridin-3-ylurea](/img/structure/B7465075.png)

![4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile](/img/structure/B7465085.png)
![4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B7465090.png)

![2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole](/img/structure/B7465108.png)
![2-(3-Hydroxypiperidin-1-yl)-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7465128.png)
![4-[2-(1-azepanyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B7465136.png)




![2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B7465170.png)
![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-pyridin-2-ylquinoline-4-carboxylate](/img/structure/B7465190.png)